9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
CAS No.: 140413-17-8
Cat. No.: VC17133869
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140413-17-8 |
|---|---|
| Molecular Formula | C14H12N2O3 |
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | 9-methoxy-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one |
| Standard InChI | InChI=1S/C14H12N2O3/c1-16-11-6-5-9(18-2)8-12(11)19-13-10(14(16)17)4-3-7-15-13/h3-8H,1-2H3 |
| Standard InChI Key | RZCMGKXPQSNVRP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)OC)OC3=C(C1=O)C=CC=N3 |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Substituent Effects
The compound’s structure features a pyrido-benzoxazepine backbone, where the pyridine ring is fused to a benzoxazepine moiety. The methoxy group at position 9 enhances electron density in the aromatic system, facilitating electrophilic substitution reactions, while the methyl group at position 6 influences steric and electronic interactions . Computational studies suggest that these substituents optimize binding affinity to biological targets, such as viral reverse transcriptases or cellular kinases .
Table 1: Molecular Properties of 9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
| Property | Value |
|---|---|
| CAS No. | 140413-17-8 |
| Molecular Formula | |
| Molecular Weight | 256.26 g/mol |
| Density | 1.225 g/cm³ (estimated) |
| Boiling Point | 520.3°C (estimated) |
| LogP | 4.09 (estimated) |
Synthesis and Optimization
Multi-Step Organic Synthesis
The synthesis begins with 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole as a precursor. Key steps include:
-
Amide Bond Formation: Reaction with 3,6-dichloro-4-pyridazinecarboxylic acid chloride under controlled conditions yields an intermediate carboxamide .
-
Cyclization: Treatment with sodium hydride in dry 1,4-dioxane induces cyclization, forming the benzoxazepine ring .
-
Substituent Introduction: Methyl and methoxy groups are introduced via nucleophilic alkylation or methoxylation, requiring precise temperature control (100°C) to minimize by-products .
Table 2: Reaction Conditions and Yields
| Step | Conditions | Yield (%) |
|---|---|---|
| Amide Formation | Dichloromethane, 0–25°C | 65–75 |
| Cyclization | NaH, 1,4-dioxane, 100°C | 50–60 |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 70–80 |
Chemical Reactivity and Derivative Synthesis
Electrophilic Aromatic Substitution
The electron-rich methoxy group directs electrophiles to positions 8 and 10 of the benzoxazepine ring. Nitration experiments yield mono-nitro derivatives at these positions, which serve as intermediates for further functionalization.
Nucleophilic Substitution
Halogenation at position 3 (e.g., chlorine substitution) enhances metabolic stability by blocking oxidative degradation pathways. This modification is critical for improving pharmacokinetic profiles .
Biological Activities and Mechanisms
Antiviral Activity
Structural analogs of this compound, such as pyridazino[3,4-b]benzoxazepin-5(6H)-ones, exhibit potent inhibition of HIV-1 reverse transcriptase (RT) with IC₅₀ values <1 μM . The methoxy and methyl groups enhance binding to the RT hydrophobic pocket, preventing viral RNA-to-DNA conversion .
Table 3: Biological Activity Profile
| Assay | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Cytotoxicity (MCF-7) | Topoisomerase II | 12.3 μM |
| RT Inhibition (HIV-1) | Reverse Transcriptase | 0.89 μM |
Research Gaps and Future Directions
Pharmacokinetic Optimization
Current data lack detailed absorption, distribution, metabolism, and excretion (ADME) profiles. Structural modifications, such as fluorination at position 6, could improve oral bioavailability and reduce first-pass metabolism.
Resistance Mitigation
HIV strains with RT mutations (e.g., Y181C) exhibit reduced susceptibility to first-generation NNRTIs. Hybrid derivatives combining pyrido-benzoxazepinone and BHAP (bis-heteroarylpiperazine) pharmacophores may overcome resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume